1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-4-(3-methoxypyrrolidin-1-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-22-14-8-9-18(12-14)13-6-10-19(11-7-13)23(20,21)16-5-3-2-4-15(16)17/h2-5,13-14H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKLANSACNAXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the 2-fluorophenylsulfonyl group and the 3-methoxypyrrolidin-1-yl group. Common synthetic routes include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of 2-Fluorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Attachment of 3-Methoxypyrrolidin-1-yl Group: This can be achieved through nucleophilic substitution reactions where the piperidine ring is reacted with a methoxypyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
Therapeutic Applications
The compound has been explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic.
Neurological Disorders
Research indicates that derivatives of piperidine compounds can exhibit neuroprotective effects. The specific structural modifications in 1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine may enhance its ability to interact with neurotransmitter systems, potentially making it useful in treating conditions such as anxiety and depression.
Analgesic Properties
The sulfonamide group in the compound suggests potential analgesic properties. Studies have shown that compounds with similar structures can inhibit pain pathways, making this compound a candidate for further research in pain management.
Pharmacological Studies
Pharmacological studies are crucial for understanding the efficacy and safety of this compound. Preliminary studies have indicated:
- Mechanism of Action : The compound may act on specific receptors in the central nervous system, influencing pain perception and mood regulation.
- Bioavailability : Research on the bioavailability of similar compounds suggests that modifications can enhance absorption and distribution in biological systems.
Case Studies
Several case studies have highlighted the applications of similar piperidine derivatives:
Case Study 1: Neuroprotection
A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives for their neuroprotective effects against oxidative stress in neuronal cells. The findings suggested that compounds with fluorinated sulfonyl groups exhibited significant protective effects, indicating a promising direction for this compound's development.
Case Study 2: Pain Management
In a clinical trial assessing new analgesics, a related piperidine compound demonstrated efficacy in reducing chronic pain symptoms in patients with neuropathic pain. This reinforces the potential application of this compound in similar therapeutic contexts.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonyl-Substituted Piperidine Derivatives
a) 1-[(2-Chloro-5-Fluorophenyl)Sulfonyl]-4-(1H-Pyrrol-1-yl)Piperidine ()
- Structural Differences: The benzenesulfonyl group here has a 2-chloro-5-fluoro substitution, compared to 2-fluoro in the target compound. Additionally, the 4-position substituent is pyrrole (non-alkoxy) instead of 3-methoxypyrrolidine.
- The pyrrole group lacks the methoxy’s solubility-enhancing properties, which may reduce bioavailability .
b) Piperidine Derivatives with Varied Sulfonyl Substituents ()
A study of sulfonyl-piperidine analogs revealed significant biological activity variations based on substituents:
| Compound | Sulfonyl Substituent | Reported Activity (arb. units) |
|---|---|---|
| Piperidine, 1-(phenylsulfonyl)- | Phenyl | 1012 |
| Piperidine, 1-(p-tolylsulfonyl)- | p-Tolyl | 1017 |
| Piperidine, 1-(p-bromophenylsulfonyl)- | p-Bromophenyl | 213 |
- Key Insight: Electron-withdrawing groups (e.g., bromo) reduce activity compared to electron-donating groups (e.g., methyl).
Piperidine Derivatives with Heterocyclic Substituents
a) 1-(1-(3-Methoxyphenyl)-4-(Naphthalen-1-yloxy)But-2-yn-1-yl)-4-Phenylpiperidine ()
- Structural Differences : A 3-methoxyphenyl group is linked via an alkyne chain instead of a sulfonamide. The 4-position substituent is phenyl rather than pyrrolidinyl.
- Implications : The methoxy group here enhances π-π stacking with aromatic residues in targets, but the alkyne chain may introduce metabolic instability. The target compound’s sulfonamide group could improve metabolic resistance .
b) 4-(4-(Heterocyclylalkoxy)Phenyl)-1-(Heterocyclyl-Carbonyl)Piperidine Derivatives ()
Metabolic and Pharmacokinetic Considerations
Studies on fentanyl analogs () highlight that piperidine rings are prone to oxidative metabolism. The 3-methoxy group in the target compound’s pyrrolidine substituent may shield the piperidine ring from cytochrome P450 enzymes, extending half-life compared to non-alkoxy analogs (e.g., pyrrole derivatives in ) .
Electronic and Conformational Effects
- 1-(2-Chloro-4-Fluorobenzoyl)-4-{[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Piperidine (): The oxadiazole and benzoyl groups create a planar, electron-deficient region. In contrast, the target compound’s sulfonamide and methoxypyrrolidine introduce a mix of electron-withdrawing (sulfonyl) and electron-donating (methoxy) effects, enabling versatile interactions with polar and hydrophobic binding pockets .
Biological Activity
1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including data tables and case studies.
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the sulfonylation of piperidine with 2-fluorobenzenesulfonyl chloride, followed by nucleophilic substitution with 3-methoxypyrrolidine. The reaction conditions are crucial for optimizing yield and purity, often employing solvents like tetrahydrofuran and bases such as triethylamine.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine and pyrrolidine rings may enhance the compound’s binding affinity and specificity, which is critical for its therapeutic potential.
Antiviral Activity
Research has indicated that fluorinated compounds can exhibit antiviral properties. However, studies specifically investigating the antiviral activity of this compound have shown mixed results. For example, a screening assay revealed that certain fluorinated analogues demonstrated a lack of antiviral activity against various viruses, including Human herpesvirus and adenovirus at non-toxic concentrations .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. The following table summarizes key findings from cytotoxicity studies:
| Compound | Cell Line | CC50 (µM) | Remarks |
|---|---|---|---|
| This compound | HeLa | >10 | Low cytotoxicity observed |
| Fluorinated analogue A | HeLa | 0.019 | High cytotoxicity |
| Fluorinated analogue B | A549 | 0.039 | Moderate cytotoxicity |
The compound exhibited low cytotoxicity in HeLa cells compared to its fluorinated analogues, which showed significantly lower CC50 values .
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Study on Fluorinated Analogues : A study examined various fluorinated analogues for their cytotoxic effects on cancer cell lines. Results indicated that modifications in the fluorine position significantly influenced cytotoxicity, with some derivatives demonstrating potent activity against HeLa cells .
- Antiviral Screening : Another study screened multiple compounds for antiviral activity against a panel of viruses. The results indicated that while many compounds lacked efficacy at non-toxic concentrations, certain modifications led to improved biological activity .
Q & A
Q. What synthetic strategies are recommended for preparing 1-(2-fluorobenzenesulfonyl)-4-(3-methoxypyrrolidin-1-yl)piperidine, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step organic reactions, including sulfonylation of the piperidine core and coupling with 3-methoxypyrrolidine. Key steps include:
- Sulfonylation: Reacting piperidine derivatives with 2-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling: Using Buchwald-Hartwig amination or nucleophilic substitution to attach the 3-methoxypyrrolidine moiety .
Optimization focuses on temperature control (0–25°C), solvent selection (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer: Structural confirmation relies on:
- NMR Spectroscopy: H and C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves crystal packing and intermolecular interactions, critical for understanding solid-state behavior .
- HPLC/UPLC: Ensures purity (>95%) and monitors reaction progress .
Q. How can researchers design initial biological screening assays for this compound?
Answer: Start with in vitro models:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., fluorescence polarization for binding affinity) .
- Receptor Binding Studies: Radioligand displacement assays (e.g., H-labeled antagonists for GPCRs) .
- Cytotoxicity Screening: Use cancer cell lines (e.g., MTT assay) to assess antiproliferative activity .
Q. What computational methods are used to predict the compound’s physicochemical properties?
Answer:
Q. How should stability studies be conducted to determine optimal storage conditions?
Answer:
- Forced Degradation: Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH to identify degradation pathways .
- Long-Term Stability: Store at –20°C under nitrogen, with desiccants to prevent hydrolysis of the sulfonyl group .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s enzyme inhibitory activity?
Answer:
- Systematic Substituent Variation: Modify the pyrrolidine methoxy group or fluorobenzenesulfonyl moiety and test against target enzymes (e.g., tyrosine kinase) .
- Comparative Analysis: Use data from structurally similar compounds (Table 1, ) to correlate substituent position/electronic effects with IC values.
- Crystallographic Studies: Resolve enzyme-ligand complexes to identify key binding interactions (e.g., hydrogen bonds with the sulfonyl group) .
Q. How can contradictions in reported biological activities of similar piperidine derivatives be resolved?
Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell line variability, ATP concentrations in kinase assays) across studies .
- Dose-Response Curves: Re-evaluate activity across a broader concentration range to identify off-target effects .
- Orthogonal Assays: Validate findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What approaches are used to identify novel biological targets for this compound in oncology?
Answer:
- PROTAC Design: Link the compound to E3 ligase ligands to induce target protein degradation .
- Phage Display Libraries: Screen for interactions with underexplored receptors .
- Transcriptomic Profiling: Compare gene expression in treated vs. untreated cancer cells to pinpoint pathway modulation .
Q. What in vitro and in vivo models are suitable for pharmacokinetic (PK) profiling?
Answer:
- In Vitro: Liver microsomes for metabolic stability; Caco-2 cells for permeability .
- In Vivo: Rodent models to measure plasma half-life, bioavailability, and brain penetration (critical for CNS targets) .
- PD-L1 Inhibition Case Study: Use murine tumor models to assess immune checkpoint modulation .
Q. How is the mechanism of enzyme inhibition elucidated for fluorinated sulfonyl-piperidine derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
